molecular formula C16H13N3O2S B2779835 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923434-14-4

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2779835
CAS No.: 923434-14-4
M. Wt: 311.36
InChI Key: DPQDEXQKEXXZBY-UHFFFAOYSA-N
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Description

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a phenylthio methyl group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the phenylthio methyl group and the benzamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenylthio methyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the acylation of the oxadiazole ring with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio methyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form a dihydro-oxadiazole derivative.

    Substitution: The phenylthio methyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Differ in the position of the nitrogen atoms in the ring.

    Benzamide derivatives: Contain the benzamide moiety but lack the oxadiazole ring.

Uniqueness

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of the oxadiazole ring, phenylthio methyl group, and benzamide moiety, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(21-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDEXQKEXXZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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